4-(Difluoromethoxy)nitrobenzene

Catalog No.
S715172
CAS No.
1544-86-1
M.F
C7H5F2NO3
M. Wt
189.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Difluoromethoxy)nitrobenzene

CAS Number

1544-86-1

Product Name

4-(Difluoromethoxy)nitrobenzene

IUPAC Name

1-(difluoromethoxy)-4-nitrobenzene

Molecular Formula

C7H5F2NO3

Molecular Weight

189.12 g/mol

InChI

InChI=1S/C7H5F2NO3/c8-7(9)13-6-3-1-5(2-4-6)10(11)12/h1-4,7H

InChI Key

SVGGBARCOQPYMV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(F)F

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(F)F

Synthesis of N-CF2H Heterocycles and Difluoromethoxypyridines

Scientific Field: This application falls under the field of Organic Chemistry, specifically in the area of fluorinated compound synthesis.

Results or Outcomes: The successful synthesis of n-cf2h heterocycles and difluoromethoxypyridines using 4-(difluoromethoxy)nitrobenzene would represent a significant achievement in the field of fluorinated compound synthesis .

4-(Difluoromethoxy)nitrobenzene is an organic compound with the molecular formula C7H5F2NO3 and a molecular weight of 189.12 g/mol. It is characterized by the presence of a nitro group and a difluoromethoxy substituent on a benzene ring, which contributes to its unique chemical properties. The compound appears as a pale yellow crystalline solid and has a melting point of approximately 37-40 °C and a boiling point around 108 °C .

There is no documented information on the specific mechanism of action of 4-(difluoromethoxy)nitrobenzene in any biological system.

As with most nitroaromatic compounds, 4-(difluoromethoxy)nitrobenzene should be handled with caution due to potential hazards:

  • Toxicity: Information on specific toxicity is not available, but nitroaromatic compounds can be harmful if ingested, inhaled, or absorbed through the skin.
  • Flammability: Aromatic nitro compounds can be flammable. Specific flammability data for 4-(difluoromethoxy)nitrobenzene is not available, but caution is advised.
  • Reactivity: The nitro group can be reactive under certain conditions. Strong acids, bases, or reducing agents should be avoided.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrazine, yielding 4-(difluoromethoxy)aniline.
  • Substitution: The difluoromethoxy group can engage in nucleophilic substitution reactions, allowing for the introduction of other substituents onto the aromatic ring.

Common reagents for these reactions include potassium hydroxide and methanol for substitution, while hydrazine is typically used for reduction .

4-(Difluoromethoxy)nitrobenzene has shown potential biological activity, particularly in medicinal chemistry. It serves as an intermediate in the synthesis of various pharmaceuticals, including compounds that exhibit anticancer properties. For example, it is utilized in the development of 4-fluoro-3-pyridinol, which has been investigated for its efficacy in cancer treatment .

The synthesis of 4-(Difluoromethoxy)nitrobenzene can be accomplished through several methods:

  • Reaction with Potassium Hydroxide: This method involves reacting 4-nitrophenol with potassium hydroxide in a solvent mixture of water and methanol.
  • Alkaline Conditions with Monochlorodifluoromethane: In industrial settings, 4-nitrophenol is reacted with sodium hydroxide to form sodium acetamidophenate, which is then treated with monochlorodifluoromethane under alkaline conditions .
  • Water-Phase Process: A more environmentally friendly method involves using nitrophenol in an alkaline solvent at elevated temperatures while continuously introducing methyl chlorofluoride, facilitated by a phase-transfer catalyst .

4-(Difluoromethoxy)nitrobenzene finds applications across various fields:

  • Chemical Industry: It serves as an intermediate for synthesizing fluorinated organic compounds.
  • Pharmaceuticals: Used in developing potential drug candidates, particularly those targeting cancer.
  • Agrochemicals: Acts as a building block for synthesizing biologically active molecules relevant to agriculture .

Studies on the interactions of 4-(Difluoromethoxy)nitrobenzene primarily focus on its reactivity in organic synthesis and its role as an intermediate in drug development. Its unique difluoromethoxy group enhances its reactivity compared to other similar compounds, making it a valuable target in medicinal chemistry .

Several compounds share structural similarities with 4-(Difluoromethoxy)nitrobenzene. Here are some notable examples:

Compound NameStructure/Functional GroupUnique Features
4-(Trifluoromethoxy)anilineContains a trifluoromethoxy groupHigher electronegativity due to trifluoro substituent
4-NitroanisoleContains a methoxy groupLacks fluorine substituents; different electronic properties
4-(Difluoromethyl)anilineContains difluoromethyl insteadSimilar reactivity but different steric properties

Uniqueness: The presence of the difluoromethoxy group distinguishes 4-(Difluoromethoxy)nitrobenzene from these similar compounds, imparting unique chemical properties and enhancing its utility as an intermediate in organic synthesis .

Structural Characteristics

4-(Difluoromethoxy)nitrobenzene, also known as 1-(difluoromethoxy)-4-nitrobenzene or 4-nitro-α,α-difluoroanisole, is an organic compound with the molecular formula C₇H₅F₂NO₃. Its structure consists of a benzene ring substituted with a nitro group at position 4 and a difluoromethoxy group at position 1. The presence of these electron-withdrawing groups significantly influences the compound's reactivity, particularly in nucleophilic aromatic substitution reactions.

Physical Properties

The physical properties of 4-(Difluoromethoxy)nitrobenzene are crucial for understanding its behavior in various applications and synthesis processes. The compound exists as a pale yellow solid or liquid near room temperature, depending on ambient conditions.

Table 1: Physical Properties of 4-(Difluoromethoxy)nitrobenzene

PropertyValueReference
Molecular Weight189.12 g/mol
AppearancePale yellow solid/liquid
Melting Point33-40°C (literature values vary)
Boiling Point108-110°C (at 1.5 mmHg)
Boiling Point (at standard pressure)259.6±30.0°C (at 760 mmHg)
Density1.384±0.06 g/cm³
Flash Point>110.8°C

The compound's relatively low melting point and high boiling point at standard pressure indicate moderate intermolecular forces, which are typical for compounds with polarizing groups like nitro and difluoromethoxy substituents.

Chemical Properties

The chemical reactivity of 4-(Difluoromethoxy)nitrobenzene is primarily determined by its functional groups. The nitro group (-NO₂) is strongly electron-withdrawing, activating the benzene ring toward nucleophilic aromatic substitution reactions. This activation is particularly pronounced at positions ortho and para to the nitro group. The difluoromethoxy group (-OCHF₂) also contributes to the electron-deficient character of the aromatic ring, though to a lesser extent than the nitro group.

The compound is stable under normal conditions but can undergo various reactions:

  • Reduction of the nitro group to an amino group
  • Nucleophilic aromatic substitution reactions
  • Cross-coupling reactions
  • Hydrolysis of the difluoromethoxy group under strongly acidic or basic conditions

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.73%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-(Difluoromethoxy)nitrobenzene

Dates

Last modified: 08-15-2023

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